Cas no 13558-79-7 (1-(4-Bromophenyl)-3-(2-chloroacetyl)urea)

1-(4-Bromophenyl)-3-(2-chloroacetyl)urea structure
13558-79-7 structure
Product Name:1-(4-Bromophenyl)-3-(2-chloroacetyl)urea
CAS No:13558-79-7
MF:C9H8BrClN2O2
MW:291.529020309448
CID:197710
PubChem ID:4962265
Update Time:2025-04-19

1-(4-Bromophenyl)-3-(2-chloroacetyl)urea Chemical and Physical Properties

Names and Identifiers

    • N-((4-Bromophenyl)carbamoyl)-2-chloroacetamide
    • Acetamide,N-[[(4-bromophenyl)amino]carbonyl]-2-chloro-
    • N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
    • N-{[(4-BROMOPHENYL)AMINO]CARBONYL}-2-CHLOROACETAMIDE
    • 1-(4-bromo-phenyl)-3-chloroacetyl-urea
    • N-Chloracetyl-N'-<4-brom-phenyl>-harnstoff
    • Urea,1-(p-bromophenyl)-3-(chloroacetyl)- (8CI)
    • 1-(4-broMophenyl)-3-(2-chloroacetyl)urea
    • AKOS001117014
    • Z90123297
    • N-([(4-Bromophenyl)amino]carbonyl)-2-chloroacetamide
    • 13558-79-7
    • CS-0233194
    • DTXSID30407048
    • EN300-13166
    • DB-371246
    • G23618
    • N-[[(4-BROMOPHENYL)AMINO]CARBONYL]-2-CHLOROACETAMIDE
    • 1-(4-Bromophenyl)-3-(2-chloroacetyl)urea
    • MDL: MFCD06655693
    • Inchi: 1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15)
    • InChI Key: DGMWFJYEDNCJDN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(NC(CCl)=O)=O

Computed Properties

  • Exact Mass: 289.94600
  • Monoisotopic Mass: 289.94577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.20000
  • LogP: 2.79990

1-(4-Bromophenyl)-3-(2-chloroacetyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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